molecular formula C19H25NO2S2 B2765959 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034329-65-0

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2765959
M. Wt: 363.53
InChI Key: DKEVKUUGQKNXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, commonly known as CP55940, is a synthetic cannabinoid that has been extensively studied for its pharmacological properties. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, such as pain perception, appetite, mood, and immune function. CP55940 has been used in scientific research to investigate the mechanisms of action of the endocannabinoid system and to develop new therapeutic strategies for various medical conditions.

Scientific Research Applications

Research Applications in Anticancer Drug Design

Compounds with complex structures, including cyclic amides and thiophene moieties, have been studied for their potential as anticancer drugs. For example, analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) have shown therapeutic indexes significantly higher than traditional chemotherapeutics due to modifications in their molecular structure, enhancing lipophilicity and potentially improving anticancer activity (Sosnovsky, Rao, & Li, 1986). This research underscores the importance of structural modifications in developing more effective anticancer agents.

Development of Histone Deacetylase Inhibitors

The design and synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including thiophene-substituted variants, have shown significant inhibitory activity against histone deacetylases (HDACs), with potent antiproliferative activity against various cancer cell lines (Jiao et al., 2009). This suggests the potential of thiophene-containing compounds in the development of new HDAC inhibitors for cancer therapy.

Antibacterial and Antifungal Applications

Synthesis of enaminones and their derivatives, including those with thiophene moieties, has been explored for mild antibacterial activity. While these compounds were found to be non-cytotoxic, they showed mild or no antibacterial activity, highlighting the selective nature of these compounds against microbial pathogens (Cindrić et al., 2018).

Synthesis of Heterocycles for Pharmaceutical Applications

Thioformamide and its derivatives serve as starting materials for the synthesis of various heterocycles, which are important intermediates in pharmaceutical synthesis. These compounds can be transformed into thiazoles, pyrimidines, and other heterocycles that are key components of several drugs (Axelrod, 1973).

Exploration of Thiophene Derivatives in Drug Synthesis

Research into thiophene derivatives for drug synthesis is extensive, with applications ranging from anticancer and antibacterial agents to molecules with specific pharmacological activities. For instance, cycloalkylthiophene-Schiff bases and their complexes have been synthesized and examined for their antibacterial and antifungal activities, demonstrating the versatility of thiophene derivatives in medicinal chemistry (Altundas et al., 2010).

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2S2/c21-11-6-15(16-7-13-23-14-16)5-10-20-18(22)19(8-1-2-9-19)17-4-3-12-24-17/h3-4,7,12-15,21H,1-2,5-6,8-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEVKUUGQKNXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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